Lipophilicity Advantage: 10-Fold Higher logP than 2-Isomer Directs Pharmacokinetic Behavior
3-(1-Methylhydrazinyl)pyridine demonstrates a significant 10-fold difference in its computed octanol-water partition coefficient compared to its 2-substituted isomer. The target compound has an XLogP3 of 0.7, indicating greater lipophilicity, while 2-(1-methylhydrazinyl)pyridine has a reported logP of 0.07 [1][2]. This difference is due to the altered electronic environment and hydrogen-bonding capability when the substituent is moved from the 2- to the 3-position. The higher logP suggests enhanced membrane permeability and a distinct absorption and distribution profile.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 2-(1-Methylhydrazinyl)pyridine (MHP): logP = 0.07 |
| Quantified Difference | 10-fold higher (0.63 log units) |
| Conditions | Computed values. Target: PubChem XLogP3. Comparator: experimental HPLC logP from SIELC Technologies. |
Why This Matters
This substantial difference can direct the selection of the 3-isomer when higher lipophilicity is desired for targets requiring better membrane penetration or a specific pharmacokinetic profile.
- [1] PubChem. Compound Summary for CID 22591580, 3-(1-Methylhydrazinyl)pyridine. National Center for Biotechnology Information. View Source
- [2] SIELC Technologies. Pyridine, 2-(1-methylhydrazino)-. HPLC Separation Data. View Source
